Diethyl 3-aminopentanedioate hydrochloride Diethyl 3-aminopentanedioate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13678092
InChI: InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)5-7(10)6-9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H
SMILES: CCOC(=O)CC(CC(=O)OCC)N.Cl
Molecular Formula: C9H18ClNO4
Molecular Weight: 239.69 g/mol

Diethyl 3-aminopentanedioate hydrochloride

CAS No.:

Cat. No.: VC13678092

Molecular Formula: C9H18ClNO4

Molecular Weight: 239.69 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 3-aminopentanedioate hydrochloride -

Specification

Molecular Formula C9H18ClNO4
Molecular Weight 239.69 g/mol
IUPAC Name diethyl 3-aminopentanedioate;hydrochloride
Standard InChI InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)5-7(10)6-9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H
Standard InChI Key XCTVAGMMVHLHQU-UHFFFAOYSA-N
SMILES CCOC(=O)CC(CC(=O)OCC)N.Cl
Canonical SMILES CCOC(=O)CC(CC(=O)OCC)N.Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

Diethyl 3-aminopentanedioate hydrochloride is characterized by the IUPAC name diethyl 3-aminopentanedioate;hydrochloride. Its canonical SMILES representation is CCOC(=O)CC(CC(=O)OCC)N.Cl\text{CCOC(=O)CC(CC(=O)OCC)N.Cl}, reflecting the ethyl ester groups, central amine, and chloride counterion . X-ray crystallography data are unavailable, but its structure is inferred from analogous compounds. The hydrochloride salt formation occurs via protonation of the amine group, improving crystallinity and handling stability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H18ClNO4\text{C}_9\text{H}_{18}\text{ClNO}_4
Molecular Weight239.69 g/mol
Melting PointNot reported
SolubilitySoluble in water, DMSO
Storage ConditionsRoom temperature, inert atmosphere

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves a two-step process:

  • Esterification of 3-Aminopentanedioic Acid: Reacting 3-aminopentanedioic acid with excess ethanol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) yields diethyl 3-aminopentanedioate.

  • Hydrochloride Salt Formation: Treating the free amine with hydrochloric acid in a polar solvent (e.g., ethanol) precipitates the hydrochloride salt.

Table 2: Synthesis Conditions

StepReagents/ConditionsYield
EsterificationEthanol, H2SO4\text{H}_2\text{SO}_4, reflux~70%
Salt FormationHCl gas, ethanol, 0–5°C>90%

Alternative Methodologies

A Gabriel synthesis approach has been explored for analogous compounds, involving alkylation of potassium phthalimide with 3-chloropentanedioate diethyl ester, followed by deprotection . While this method avoids handling azides, it introduces complexity:

  • Alkylation: 3-Chloropentanedioate diethyl ester reacts with potassium phthalimide in DMF at 90°C .

  • Deprotection: Hydrazinolysis or acidic hydrolysis releases the free amine, which is subsequently treated with HCl .

Applications in Organic and Pharmaceutical Chemistry

Intermediate in Peptide Mimetics

The compound’s amine and ester functionalities enable its use in synthesizing peptide analogs. For example, coupling with activated carboxylic acids via EDC/HOBt chemistry produces amide bonds, mimicking natural amino acid linkages .

Building Block for Heterocycles

Diethyl 3-aminopentanedioate hydrochloride serves as a precursor for nitrogen-containing heterocycles. Cyclocondensation with diketones or aldehydes under acidic conditions yields pyrrolidines or piperidines, scaffolds prevalent in bioactive molecules .

Pharmaceutical Research

Though direct pharmacological data are scarce, structurally related γ-aminoglutarate derivatives exhibit neuroactive properties, suggesting potential applications in CNS drug discovery .

Research Gaps and Future Directions

Despite its utility, several knowledge gaps persist:

  • Thermodynamic Data: Melting point, boiling point, and partition coefficients remain uncharacterized.

  • Biological Profiling: In vitro toxicity and target-binding assays are needed to validate hypothetical applications.

  • Process Optimization: Scalable synthesis protocols requiring milder conditions could enhance industrial relevance.

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